反式甲壳内酯

描述

Synthesis Analysis

The synthesis of compounds related to trans-Methylkhellactone involves intricate organic synthesis techniques aiming at constructing the characteristic lactone framework. For instance, an efficient synthesis route for trans-α-methylene-γ-butyrolactones starts from syn-homoallylic alcohols via intramolecular mesylate displacement reaction, facilitated by nearby ester groups under the influence of MsCl/Et3N conditions. This method showcases the strategic incorporation of functional groups to achieve the desired lactone structure (Park, Kim, & Kim, 2010).

Molecular Structure Analysis

The molecular structure of trans-Methylkhellactone and its derivatives has been extensively studied through spectroscopic techniques and crystallography. A notable feature is the boat conformation of the heterocyclic ring, allowing for specific substituent positioning that influences the compound's reactivity and interactions. The determination of stereochemistry at critical centers is crucial for understanding the compound's biological functions (Bellesia et al., 1979).

Chemical Reactions and Properties

trans-Methylkhellactone participates in various chemical reactions, highlighting its reactivity and potential for functionalization. For example, its involvement in polar radical crossover cycloaddition reactions showcases its versatility in synthetic chemistry. Such reactions are pivotal for constructing γ-butyrolactones, a core structure in many natural products and pharmaceuticals (Zeller, Riener, & Nicewicz, 2014).

Physical Properties Analysis

The physical properties of trans-Methylkhellactone, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and are critical for its application in various fields of research and industry.

Chemical Properties Analysis

The chemical properties of trans-Methylkhellactone, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are central to its applications in synthesis and drug design. Its reactivity profile is influenced by the lactone moiety and the presence of methyl groups, which can undergo various organic transformations.

For more in-depth information and to explore the vast research conducted on related compounds and methodologies, the following references provide valuable insights into the synthesis, molecular and chemical properties of trans-Methylkhellactone and its analogs.

- (Park, Kim, & Kim, 2010)

- (Bellesia et al., 1979)

- (Zeller, Riener, & Nicewicz, 2014)

科学研究应用

代谢中的转甲基化:转甲基化过程对于动物中胆碱、甜菜碱、肌酸和肌氨酸等物质的代谢至关重要 (Seeley, 1952).

蛋白质甲基化和细胞过程:蛋白质甲基化在关键的细胞过程中发挥着调节作用,包括基因转录和信号转导 (Murn & Shi, 2017).

转基因猪中的转基因表达:转基因的表达与转基因猪中的拷贝数和 CMV 启动子甲基化等因素相关,有助于基因功能研究和蛋白质生产 (Kong 等,2009).

植物性状预测中的 DNA 甲基化:DNA 甲基化数据对于预测复杂的性状(如拟南芥中的株高)至关重要 (Hu 等,2015).

壳内酯衍生物中的 13C NMR:13C NMR 数据对于建立壳内酯衍生物(包括反式-4'-甲壳内酯)的相对构型至关重要,其结构通过 X 射线分析确定 (Macias 等,1989).

植物中活化的甲基循环:活化的甲基循环 (AMC) 在代谢调节和受胁迫植物中的甲基利用中很重要 (Rahikainen 等,2018).

趋化转导蛋白:大肠杆菌中的趋化转导蛋白与远缘细菌中的甲基接受蛋白显示出同源性,表明在细菌研究中具有更广泛的应用 (Nowlin 等,1985).

植物中的跨代效应:在白三叶中观察到的跨代效应可以影响克隆植物的生长和行为,影响它们的生态和进化 (González 等,2016).

安全和危害

Safety data sheets provide information about the safety and hazards of a compound9. However, a detailed safety data sheet for trans-Methylkhellactone was not found in the sources I searched.

未来方向

Future research could focus on elucidating the properties and potential applications of trans-Methylkhellactone10. However, specific future directions for research on trans-Methylkhellactone were not found in the sources I searched.

Please note that this analysis is based on the information available to me and may not be comprehensive. For more detailed information, please consult a specialist or conduct further research.

属性

IUPAC Name |

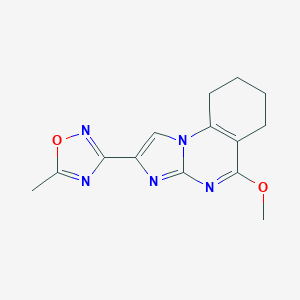

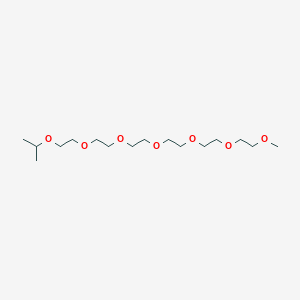

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methylkhellactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)